N-(4-Aminobenzoyl)-Beta-Alanine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-Aminobenzoyl)-Beta-Alanine often involves multi-step chemical reactions, including condensation, protection of functional groups, and subsequent deprotection. For instance, derivatives of amino acids and peptides have been synthesized via reactions involving N-carboxyanhydrides and various coupling methods to achieve high yields and specific molecular architectures (Watanabe et al., 1966).
Molecular Structure Analysis
The molecular structure of N-(4-Aminobenzoyl)-Beta-Alanine and its derivatives is crucial for understanding its reactivity and interaction with other molecules. X-ray crystallography studies have revealed that amide and peptide bonds within similar molecules are planar and adopt trans-configurations, with molecular packing governed by hydrogen bonding interactions (Eissmann & Weber, 2011).
Chemical Reactions and Properties
Chemical reactions involving N-(4-Aminobenzoyl)-Beta-Alanine derivatives are diverse and include conjugate additions, formation of peptide bonds, and modifications of functional groups to achieve desired properties. For example, the conjugate addition of secondary amines to acrylate derivatives has been explored to obtain beta-dialkylamino-alanine derivatives (Pérez & Pleixats, 1995).
Physical Properties Analysis
The physical properties of N-(4-Aminobenzoyl)-Beta-Alanine and its derivatives, such as solubility, melting point, and crystal structure, are essential for their practical applications. The crystal and molecular structure of similar compounds have been determined, providing insights into their stability and interactions with other molecules (Marchewka, Drozd, & Janczak, 2011).
Chemical Properties Analysis
The chemical properties of N-(4-Aminobenzoyl)-Beta-Alanine, including its reactivity, stability under various conditions, and interactions with different chemical agents, are pivotal for its utilization in synthesis and potential applications in materials science and biochemistry. Studies on the synthesis and application of amino acid derivatives provide valuable information on the chemical behavior of such compounds (Inman et al., 1991).
Scientific Research Applications
Osmoprotection in Plants : Beta-alanine betaine, a compound related to N-(4-Aminobenzoyl)-Beta-Alanine, plays a role in plant tolerance to stress factors such as salinity and hypoxia. This makes it a potential target for metabolic engineering to enhance plant stress tolerance (Rathinasabapathi, Fouad, & Sigua, 2001).
Polypeptide Synthesis : N-(4-Aminobenzoyl)-Beta-Alanine is used in the synthesis of polypeptides, which have applications in biomaterials. It's involved in the formation of A-B-A triblock copolymers, indicating its significance in materials science (Kricheldorf & Hauser, 2001).
Biotechnological Production : Beta-alanine, a component of N-(4-Aminobenzoyl)-Beta-Alanine, has various physiological functions and industrial applications. Its biological production is gaining interest as a more environmentally friendly method compared to chemical methods (Wang, Mao, Wang, Ma, & Chen, 2021).
Peptide Research : Research on peptides containing N-(4-Aminobenzoyl)-Beta-Alanine focuses on understanding their formation and properties. This has implications in understanding peptide behavior and applications in biochemistry (Talaty, Cooper, Osburn, & van Stipdonk, 2006).
Biosynthesis Studies : Studies on beta-alanine, a part of N-(4-Aminobenzoyl)-Beta-Alanine, in plants show its involvement in various plant functions such as stress response, lignin biosynthesis, and ethylene production. This indicates its significance in plant biology and agriculture (Parthasarathy, Savka, & Hudson, 2019).
Enzymatic Studies and Applications : Research on enzymes specific for N-acyl linkages to alanine (a part of N-(4-Aminobenzoyl)-Beta-Alanine) provides insights into biochemical pathways and has implications for drug discovery and biological research (Levy & Goldman, 1969).
Safety And Hazards
properties
IUPAC Name |
3-[(4-aminobenzoyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14/h1-4H,5-6,11H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAXWROFYVPXMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30224136 | |
Record name | N-(4-Aminobenzoyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30224136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminobenzoyl)-Beta-Alanine | |
CAS RN |
7377-08-4 | |
Record name | N-(4-Aminobenzoyl)-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7377-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Aminobenzoyl)-beta-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007377084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Aminobenzoyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30224136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(4-aminobenzoyl)amino]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(4-AMINOBENZOYL)-.BETA.-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB85LJQ945 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Aminobenzoyl-(beta)-alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060757 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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